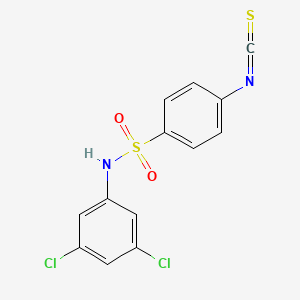

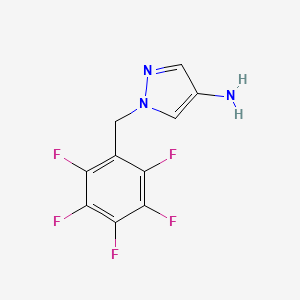

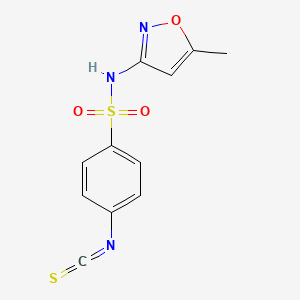

![molecular formula C14H18N2O2S2 B3175315 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine CAS No. 956576-68-4](/img/structure/B3175315.png)

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine

Descripción general

Descripción

“1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine” is a chemical compound with a molecular weight of 310.43 and a molecular formula of C14H18N2O2S2 . It is used in scientific research and has potential applications in various fields such as drug development, chemical synthesis, and material science.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation:CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N=C=S)C . This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 310.43 and a molecular formula of C14H18N2O2S2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Crystal Structure and Hydrogen Bonding

The compound has been instrumental in the study of crystal structures and hydrogen bonding patterns. For instance, pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate structures were investigated, revealing that the sulfonic acid group can mimic carboxylate anions' mode of association when binding with 2-aminopyrimidines. These structures involve bimolecular cyclic hydrogen-bonded R22(8) motifs and highlight the role of the sulfonate group in forming these motifs (Balasubramani, Muthiah & Lynch, 2007).

Chemiluminescence and Stability

Research has explored the compound's role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes, stable enough to be handled at room temperature, exhibit chemiluminescence upon base-induced decomposition. The study provides insights into their stability and potential applications in light-emitting reactions (Watanabe et al., 2010).

Coordination Compounds and Antimicrobial Properties

The compound has been used in forming coordination compounds with copper, offering insights into their structure and antimicrobial properties. These compounds have a polynuclear structure and exhibit selective antimicrobial activity against standard strains of bacteria like Staphylococcus aureus and Escherichia coli (Gulea et al., 2012).

Reaction Pathways and Biological Interest

Studies have examined the reaction of aryl and heteroaryl sulfonamides with various compounds, revealing pathways leading to the formation of aryl(heteroaryl)sulfonyl ureas. These findings have implications for understanding reaction mechanisms and the potential biological significance of these compounds (Sa̧czewski et al., 2010).

Complexation with Metal Ions

Research involving the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions sheds light on the interaction of sulfonamide derivatives with metal ions. This study contributes to our understanding of ligand-metal interactions and their potential applications in the pharmaceutical and chemical industries (Orie et al., 2021).

Propiedades

IUPAC Name |

1-(4-isothiocyanatophenyl)sulfonyl-2,6-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-11-4-3-5-12(2)16(11)20(17,18)14-8-6-13(7-9-14)15-10-19/h6-9,11-12H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYJHECGSLGEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N=C=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

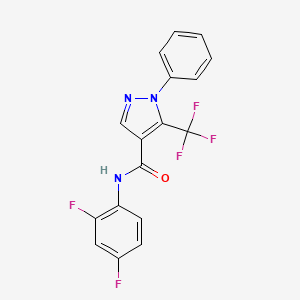

![methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B3175243.png)

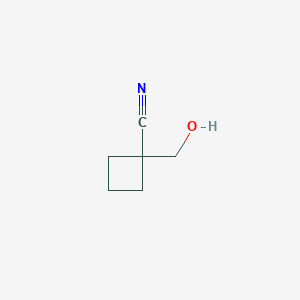

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)

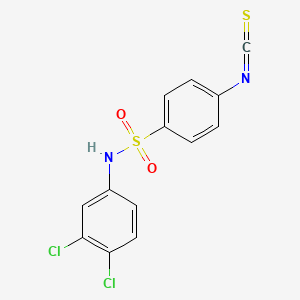

![Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B3175285.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]azepane](/img/structure/B3175294.png)

![2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3175326.png)